![molecular formula C11H7F3 B11903762 2-(Difluoromethyl)-4-fluoronaphthalene](/img/structure/B11903762.png)
2-(Difluoromethyl)-4-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-fluoronaphthalene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the naphthalene ring .
Scientific Research Applications
Chemistry
2-(Difluoromethyl)-4-fluoronaphthalene serves as a crucial building block in the synthesis of complex fluorinated organic molecules. These derivatives are valuable in:
- Medicinal Chemistry : The compound's unique structure enhances the bioavailability and metabolic stability of biologically active molecules, making it useful in drug discovery and development.
- Material Science : It is utilized in producing specialty chemicals and materials with enhanced thermal stability and resistance to degradation.
Biology and Medicine
The compound's fluorinated structure contributes to its efficacy in biological applications:
- Pharmaceutical Development : Fluorinated compounds often exhibit improved pharmacokinetic properties, making them suitable precursors for potential drug candidates.
- Mechanism of Action : The difluoromethyl group can act as a hydrogen bond donor, enhancing binding affinity to target proteins or enzymes. Additionally, fluorine atoms influence lipophilicity and metabolic stability, contributing to biological activity .
Antimicrobial Activity
Research has demonstrated that fluorinated derivatives can inhibit glycolytic enzymes effectively. For example:
- In vitro studies have shown that related compounds exhibit significant antimicrobial properties against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
Antitumor Activity
The structural characteristics of this compound indicate potential antitumor activity:
- Compounds similar to this one have been evaluated for cytotoxic effects against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, showing significant growth inhibition compared to standard treatments like 5-fluorouracil .
Antimicrobial and Antitumor Activities
Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-fluoronaphthalene involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electronic effects. The difluoromethyl group (-CF2H) can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. Additionally, the presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-4-fluoronaphthalene: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
2-(Difluoromethyl)-4-chloronaphthalene: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(Difluoromethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
2-(Difluoromethyl)-4-fluoronaphthalene is unique due to the presence of both a difluoromethyl group and a fluorine atom on the naphthalene ring. This combination imparts distinct electronic and steric properties, making the compound valuable in various applications. The difluoromethyl group enhances hydrogen bonding interactions, while the fluorine atom contributes to the compound’s overall stability and reactivity .
Biological Activity
2-(Difluoromethyl)-4-fluoronaphthalene is a fluorinated aromatic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various applications, including pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound features a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring. This unique arrangement contributes to its enhanced lipophilicity, metabolic stability, and overall biological activity.
The biological activity of this compound is primarily attributed to its interaction with molecular targets through several mechanisms:
- Hydrogen Bonding : The difluoromethyl group can act as a hydrogen bond donor, improving the compound's binding affinity to target proteins or enzymes.
- Hydrophobic Interactions : The presence of fluorine atoms increases the lipophilicity of the compound, facilitating better membrane permeability and interaction with lipid environments.
- Electronic Effects : The electronic properties imparted by fluorine can enhance the stability and reactivity of the compound in biological systems.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in drug discovery contexts. Its fluorinated structure can enhance the bioavailability and metabolic stability of biologically active molecules.
Table 1: Biological Activities of this compound
Activity Type | Findings |
---|---|
Antiviral Properties | Potential as a precursor for antiviral drug candidates. |
Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines. |
Enzyme Inhibition | Modulates activity of specific enzymes, enhancing therapeutic efficacy. |
Case Studies
- Antiviral Research : A study explored the use of this compound as a building block for synthesizing nucleoside analogs with antiviral properties. The results indicated that compounds derived from this structure showed significant inhibition against viral replication .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting its potential as an antitumor agent. The mechanism appears to involve apoptosis induction in targeted cells.
- Enzyme Interaction Studies : Investigations into the binding interactions between this compound and specific enzymes revealed that its unique structural features enhance binding affinity, leading to effective modulation of enzyme activity .
Properties
Molecular Formula |
C11H7F3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H |
InChI Key |
KVRGUXRVXXACLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.